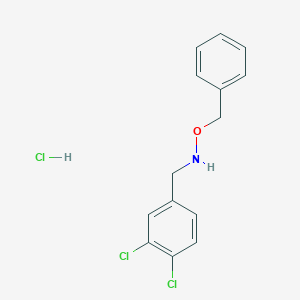

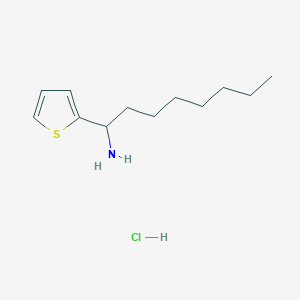

1-(Thiophen-2-yl)octan-1-amine hydrochloride

Vue d'ensemble

Description

1-(Thiophen-2-yl)octan-1-amine hydrochloride is a chemical compound with the molecular formula C12H22ClNS . It has a molecular weight of 247.83 g/mol . The compound is also known by other synonyms such as 1-thiophen-2-yloctan-1-amine;hydrochloride and AKOS026747540 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H . The compound has a topological polar surface area of 54.3 Ų and a complexity of 138 . Physical and Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 247.1161486 g/mol .Applications De Recherche Scientifique

Synthesis of Structurally Diverse Libraries

Research has focused on generating structurally diverse libraries of compounds through various chemical reactions, including alkylation and ring closure, using thiophene-based compounds as starting materials. These studies aim to expand the chemical space for potential pharmaceuticals and materials science applications. For instance, the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene demonstrates the versatility of thiophene derivatives in synthesizing a broad array of compounds, including dithiocarbamates, thioethers, and NH-azoles through N-alkylation and C-alkylation reactions (Roman, 2013).

Antidiabetic and Anti-inflammatory Activities

The synthesis of novel thiophene-based Mannich base derivatives and their evaluation for anti-diabetic and anti-inflammatory activities highlight the potential biomedical applications of these compounds. By synthesizing and characterizing these derivatives, researchers aim to discover new treatments for diabetes and inflammation, demonstrating the therapeutic relevance of thiophene derivatives (Gopi & Dhanaraju, 2018).

Photoinitiators for Polymerization

Thiophene derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light, demonstrating their utility in materials science, particularly in fabricating polymers with specific properties. These photoinitiators offer advantages over traditional systems, including higher efficiency and the ability to overcome oxygen inhibition, indicating their potential in advanced manufacturing processes (Zhang et al., 2015).

Conducting Polymers and Electrochromic Devices

The synthesis and characterization of conducting polymers based on thiophene derivatives, as well as their application in electrochromic devices, showcase the importance of thiophene compounds in developing new materials with desirable electronic and optical properties. Such studies are crucial for advancing technologies in displays, smart windows, and energy storage (Camurlu et al., 2005).

Novel Tricyclic Compounds for Antiviral Agents

The design and synthesis of tricyclic compounds with a unique amine moiety based on the structure of triperiden, and their evaluation as anti-influenza virus agents, represent another critical area of application. These studies aim to develop new antiviral drugs that are more effective and safer for human use (Oka et al., 2001).

Propriétés

IUPAC Name |

1-thiophen-2-yloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKALRFPJVLWIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

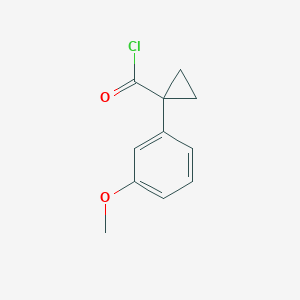

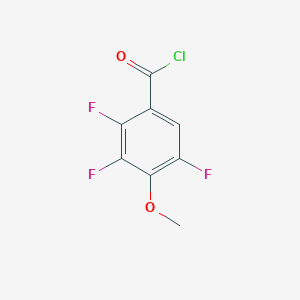

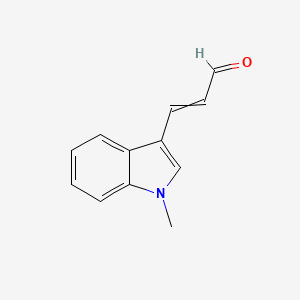

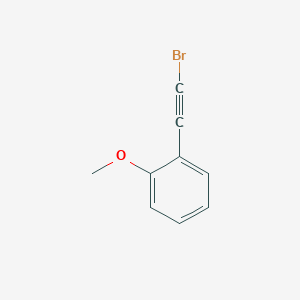

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)

![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)

![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405174.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)